molecular formula C6H11NO2 B13327935 1,6-Dioxaspiro[3.4]octan-3-amine

1,6-Dioxaspiro[3.4]octan-3-amine

Cat. No.: B13327935
M. Wt: 129.16 g/mol
InChI Key: XQFKQDVKILDZFX-UHFFFAOYSA-N
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Description

1,6-Dioxaspiro[3.4]octan-3-amine is a bicyclic spiro compound characterized by a unique oxygen-containing spiro framework. Its structure comprises a 3-membered and a 4-membered ring connected via a spiro carbon atom, with two oxygen atoms embedded in the 6-membered dioxaspiro system and an amine functional group at the 3-position. This architecture imparts distinct electronic and steric properties, making it valuable in supramolecular chemistry and pharmaceutical synthesis .

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

1,7-dioxaspiro[3.4]octan-3-amine

InChI

InChI=1S/C6H11NO2/c7-5-3-9-6(5)1-2-8-4-6/h5H,1-4,7H2

InChI Key

XQFKQDVKILDZFX-UHFFFAOYSA-N

Canonical SMILES

C1COCC12C(CO2)N

Origin of Product

United States

Preparation Methods

The synthesis of 1,6-Dioxaspiro[3.4]octan-3-amine involves several routes, typically starting from readily available starting materials. One common method involves the annulation of cyclopentane or four-membered rings . The reaction conditions often include the use of conventional chemical transformations and minimal chromatographic purifications to yield the desired compound efficiently .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of catalysts and specific reaction conditions to enhance yield and purity is common in industrial settings.

Chemical Reactions Analysis

1,6-Dioxaspiro[3.4]octan-3-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce various functional derivatives .

Scientific Research Applications

1,6-Dioxaspiro[3.4]octan-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,6-Dioxaspiro[3.4]octan-3-amine exerts its effects involves interactions with specific molecular targets. For instance, as a sigma-1 receptor antagonist, it binds to the sigma-1 receptor, modulating its activity and enhancing the analgesic effects of opioids . The pathways involved in these interactions are complex and involve multiple steps, including receptor binding and signal transduction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional distinctions between 1,6-Dioxaspiro[3.4]octan-3-amine and related spiro compounds:

Compound Name Ring System Functional Groups Key Applications/Properties Reference
This compound [3.4]octane Two oxygens, amine Supramolecular hosts, drug intermediates
1,6-Dioxaspiro[4.4]nonane derivatives [4.4]nonane Two oxygens Enantioselective photodimerization
2-(2,4-Hexadiynylidene)-1,6-dioxaspiro[4.4]non-3-ene isomers [4.4]nonane Two oxygens, conjugated diyne Natural product components (chamomile oil)
1-Oxaspiro[3.4]octan-3-amine [3.4]octane Single oxygen, amine Synthetic intermediates
6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-amine [3.3]heptane One oxygen, Boc-protected amine Medicinal chemistry (protected amine synthon)
1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-3-amine [3.3]heptane Two nitrogens, benzyl/tosyl Drug discovery (functionalized spiro scaffold)

Key Findings:

The smaller [3.3]heptane systems (e.g., azaspiro compounds) prioritize nitrogen incorporation, enabling hydrogen-bonding interactions critical for medicinal applications .

Functional Group Influence: The amine group in this compound distinguishes it from non-aminated analogs (e.g., 1,6-dioxaspiro[4.4]nonane), offering nucleophilic sites for derivatization in drug synthesis . Diazaspiro compounds (e.g., 1-benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-3-amine) exhibit dual nitrogen sites, enabling complex coordination chemistry compared to oxygen-dominated spiro systems .

Applications :

  • Supramolecular Chemistry : this compound’s oxygen-rich structure may facilitate chiral recognition in host-guest systems, akin to cyclodextrins or cucurbiturils .
  • Pharmaceuticals : Boc-protected azaspiro analogs (e.g., 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-amine) highlight the utility of spiro scaffolds in drug delivery, where protection/deprotection strategies are essential .

Natural vs. Synthetic Occurrence: While 1,6-dioxaspiro[4.4]non-3-ene isomers are found in chamomile essential oil , this compound is likely synthetic, emphasizing its role in designed molecular systems.

Biological Activity

1,6-Dioxaspiro[3.4]octan-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Structural Characteristics

This compound features a spirocyclic structure that contributes to its biological activity. The presence of dioxane and amine functionalities allows for diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound may function through the following mechanisms:

  • Enzyme Inhibition : It may inhibit certain enzymes by mimicking substrate transition states, thereby reducing enzymatic activity.
  • Receptor Modulation : The compound can bind to various receptors, modulating their activity and influencing signaling pathways.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Activity Description References
AntimicrobialExhibits activity against Gram-positive bacteria
AnticancerPotential as an anticancer agent through apoptosis induction in cancer cells
Anti-inflammatoryDemonstrated anti-inflammatory properties in preclinical models
NeuroprotectiveShows promise in protecting neuronal cells from oxidative stress

Antimicrobial Activity

A study demonstrated that this compound exhibited significant antimicrobial activity against several strains of Gram-positive bacteria. The mechanism was linked to cell wall disruption and inhibition of protein synthesis.

Anticancer Properties

Research has indicated that this compound can induce apoptosis in various cancer cell lines. For example, a specific study highlighted its effectiveness against breast cancer cells, where it triggered mitochondrial dysfunction leading to cell death.

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests potential use in treating inflammatory diseases.

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